molecular formula C9H7BrFN B1523578 4-bromo-6-fluoro-7-methyl-1H-indole CAS No. 1082040-78-5

4-bromo-6-fluoro-7-methyl-1H-indole

Cat. No.: B1523578
CAS No.: 1082040-78-5
M. Wt: 228.06 g/mol
InChI Key: APJWRMDDRQDBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-7-methyl-1H-indole (CAS 1082040-78-5) is a high-value halogenated indole derivative with the molecular formula C9H7BrFN and a molecular weight of 228.06 g/mol . This compound serves as a crucial synthetic building block in medicinal chemistry, particularly for constructing complex hybrid molecules and heterocyclic scaffolds targeting a wide range of diseases . Indole derivatives are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties, and are integral to drug discovery programs for conditions like cancer, diabetes, and neurological disorders . The specific bromo, fluoro, and methyl substituents on the indole ring system make it a versatile intermediate for further functionalization via cross-coupling reactions and for molecular hybridization strategies . These strategies are employed to create novel bio-conjugates, such as indole-pyrazole hybrids, which have demonstrated significant cytoprotective effects on human cells under oxidative stress in recent scientific studies . As a key heterocyclic building block, it is used in research to develop and optimize the pharmacological profiles of new chemical entities . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJWRMDDRQDBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1F)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 6 Fluoro 7 Methyl 1h Indole

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a valuable complementary perspective to infrared (IR) spectroscopy for understanding the vibrational modes of 4-bromo-6-fluoro-7-methyl-1H-indole. While specific experimental Raman data for this exact compound is not extensively documented in publicly available literature, theoretical and comparative analyses with similar indole (B1671886) structures allow for a predictive assignment of characteristic Raman shifts.

The Raman spectrum is expected to be dominated by vibrations of the indole ring system. Key vibrational modes and their predicted Raman shifts are outlined below:

Vibrational Mode Predicted Raman Shift (cm⁻¹) Description
N-H Stretch3400-3500A prominent, sharp peak corresponding to the stretching of the indole nitrogen-hydrogen bond.
Aromatic C-H Stretch3050-3150Multiple bands arising from the stretching vibrations of the C-H bonds on the benzene (B151609) and pyrrole (B145914) rings.
C=C Ring Stretch1550-1650Strong to medium intensity peaks associated with the stretching of the carbon-carbon double bonds within the bicyclic indole core.
C-N Stretch1200-1300Vibrations involving the carbon-nitrogen bonds of the pyrrole moiety.
C-F Stretch1100-1200A characteristic band for the carbon-fluorine bond, its position influenced by the electronic environment of the ring.
C-Br Stretch500-600A lower frequency vibration corresponding to the stretching of the carbon-bromine bond.
Ring Deformation Modes700-900A series of peaks related to the in-plane and out-of-plane bending and deformation of the indole ring structure.

This table is based on theoretical predictions and data from analogous compounds due to the absence of specific published experimental data for this compound.

The substitution pattern, particularly the presence of the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group, is anticipated to induce subtle shifts in the vibrational frequencies compared to unsubstituted indole. These shifts can provide valuable information about the electronic distribution within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition and elucidating the fragmentation pathways of this compound. The precise mass measurement allows for the unambiguous determination of the molecular formula.

The expected monoisotopic mass of this compound (C₉H₇BrFN) is calculated to be 226.9749 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the compound's elemental makeup.

Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments provides structural information. A plausible fragmentation pattern is detailed below:

Fragment Ion (m/z) Proposed Structure/Loss Significance
227/229[M]⁺Molecular ion peak, showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).
148[M - Br]⁺Loss of a bromine radical, a common fragmentation for bromo-aromatic compounds.
120[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrrole ring, a typical fragmentation for indoles.
133[M - Br - CH₃]⁺Loss of the methyl radical following the initial loss of bromine.

The fragmentation data presented is predictive and based on established principles of mass spectrometry for indole-containing compounds.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

While specific single-crystal X-ray diffraction data for this compound is not found in the surveyed literature, this technique remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in the solid state.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would definitively confirm the substitution pattern on the indole ring and reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Reactivity and Functionalization Studies of 4 Bromo 6 Fluoro 7 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In indoles, the C3 position is the most nucleophilic and, therefore, the preferred site for electrophilic attack. nih.gov The electron-donating nature of the nitrogen atom increases the electron density of the pyrrole (B145914) ring, making it significantly more reactive than benzene (B151609) towards electrophiles. nih.gov

Regiochemical Control in Further Halogenation, Nitration, and Sulfonation

The existing substituents on the 4-bromo-6-fluoro-7-methyl-1H-indole ring direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. The activating effect of the pyrrole nitrogen strongly directs incoming electrophiles to the C3 position. However, the interplay of electronic and steric effects from the substituents on the benzene portion of the molecule can influence the reaction's outcome.

Halogenation: Further halogenation of substituted indoles typically occurs at the C3 position due to the high electron density at this site. mdpi.commasterorganicchemistry.com For instance, the bromination of 2-trifluoromethylindole readily yields the 3-bromo derivative. mdpi.com In the case of this compound, electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom at the C3 position. The reaction proceeds through a halonium ion intermediate. masterorganicchemistry.com Enzymatic halogenation also offers a highly regioselective method for the halogenation of indoles, often at the C3 position. nih.gov

Nitration: Nitration of indoles is typically carried out using nitric acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The reaction introduces a nitro group (NO2) onto the aromatic ring. masterorganicchemistry.com For this compound, nitration is anticipated to occur preferentially at the C3 position, yielding 4-bromo-6-fluoro-7-methyl-3-nitro-1H-indole.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) and is usually achieved by treating the aromatic compound with fuming sulfuric acid. masterorganicchemistry.com Similar to other electrophilic aromatic substitution reactions, the sulfonation of this compound is expected to take place at the C3 position.

Acylation and Alkylation Reactions at C2 and C3 Positions

Friedel-Crafts acylation and alkylation are classic methods for forming carbon-carbon bonds on aromatic rings. masterorganicchemistry.comyoutube.com

Acylation: Friedel-Crafts acylation of indoles, typically at the C3 position, can be achieved using acyl chlorides or anhydrides with a Lewis acid catalyst. masterorganicchemistry.com This reaction leads to the formation of 3-acylindoles. For this compound, acylation would provide a straightforward route to C3-acylated derivatives. Intramolecular Friedel-Crafts reactions can also be utilized to construct polycyclic indole structures. masterorganicchemistry.com

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the indole ring, most commonly at the C3 position. youtube.comrsc.org However, this reaction is often complicated by issues such as polyalkylation and carbocation rearrangements. youtube.com A milder alternative for C3-alkylation is the aza-Friedel-Crafts reaction, which utilizes N,O-acetals in the presence of a catalyst like Cu(OTf)2. rsc.org

Transformations Involving the Bromo and Fluoro Substituents

The bromo and fluoro substituents on the benzene ring of this compound serve as versatile handles for further functionalization, primarily through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide. nih.gov The bromine atom at the C4 position of this compound is an excellent substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups. nih.gov This reaction is typically carried out using a palladium catalyst and a base. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govacs.orgorganic-chemistry.org This reaction provides a direct method for introducing alkynyl groups at the C4 position of the indole ring, starting from this compound. nih.govlibretexts.org Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. acs.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. researchgate.net This reaction can be applied to this compound to introduce various primary and secondary amines at the C4 position, leading to the synthesis of 4-aminoindole (B1269813) derivatives.

Table 1: Cross-Coupling Reactions at the C4-Bromo Position

Reaction Reagents Catalyst Product Type
Suzuki Coupling Arylboronic acid Pd(PPh3)4, K3PO4 4-Aryl-6-fluoro-7-methyl-1H-indole
Sonogashira Coupling Terminal alkyne PdCl2(PPh3)2, CuI 4-Alkynyl-6-fluoro-7-methyl-1H-indole
Buchwald-Hartwig Amination Amine Pd(dba)2, tBuDavePhos 4-Amino-6-fluoro-7-methyl-1H-indole

Nucleophilic Aromatic Substitution on the Fluoro Group

Nucleophilic aromatic substitution (SNAr) on fluoroarenes is a valuable transformation, though it typically requires the arene to be electron-deficient. nih.gov The reactivity of the fluoro group at the C6 position towards nucleophilic displacement would depend on the nature of the nucleophile and the reaction conditions. In some cases, photoredox catalysis can enable the SNAr of unactivated fluoroarenes. nih.gov While the bromo group is generally more labile in palladium-catalyzed cross-coupling reactions, the fluoro group can potentially be displaced by strong nucleophiles under specific conditions. For instance, SNAr reactions have been reported on 5-bromo-1,2,3-triazines with phenols. acs.org

Derivatization at the Indole Nitrogen (N1) for N-Substituted Analogues

The nitrogen atom of the indole ring is a nucleophilic site and can be readily derivatized. core.ac.uk Protection of the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. core.ac.uk

Common methods for N-derivatization include alkylation and acylation. Alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH). mdpi.com For example, methylation can be accomplished using methyl iodide. mdpi.com Acylation can be performed using acyl chlorides or anhydrides. These N-substituted analogues can exhibit different biological activities and physicochemical properties compared to the parent indole.

Table 2: N-Derivatization Reactions

Reaction Reagent Base Product
N-Methylation Methyl iodide NaH 4-Bromo-6-fluoro-1,7-dimethyl-1H-indole
N-Acetylation Acetic anhydride Pyridine 1-Acetyl-4-bromo-6-fluoro-7-methyl-1H-indole
N-Sulfonylation Tosyl chloride NaH 4-Bromo-6-fluoro-7-methyl-1-tosyl-1H-indole

Chemical Modifications of the Methyl Group at C7

The methyl group at the C7 position of this compound serves as a versatile handle for further functionalization. Its benzylic nature makes it susceptible to a range of chemical transformations, allowing for the introduction of diverse functionalities. Key modifications include oxidation and halogenation, which pave the way for more complex derivatives.

Oxidation: The C7-methyl group can be oxidized to various oxidation states, most notably to a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid). The direct oxidation to an aldehyde is a valuable transformation, as the resulting 4-bromo-6-fluoro-1H-indole-7-carbaldehyde is a key intermediate for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. google.comresearchgate.net Common oxidizing agents for this transformation include manganese dioxide (MnO₂), selenium dioxide (SeO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The choice of reagent and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

Halogenation: Benzylic halogenation of the C7-methyl group can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions, typically involving light or a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism to yield 7-(halomethyl)-4-bromo-6-fluoro-1H-indole derivatives. These halogenated intermediates are highly reactive and can readily participate in nucleophilic substitution reactions, providing access to a wide array of derivatives, including ethers, esters, and amines. The synthesis of related benzyl (B1604629) bromide derivatives from substituted toluenes is a well-established process. google.com

Below is an interactive data table summarizing potential chemical modifications of the C7-methyl group based on known reactions of similar indole derivatives.

Reaction Type Reagent(s) Product Potential Conditions
Oxidation to AldehydeManganese Dioxide (MnO₂)4-bromo-6-fluoro-1H-indole-7-carbaldehydeInert solvent (e.g., Dichloromethane), Reflux
Oxidation to AldehydeSelenium Dioxide (SeO₂)4-bromo-6-fluoro-1H-indole-7-carbaldehydeDioxane/Water, Reflux
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN7-(bromomethyl)-4-bromo-6-fluoro-1H-indoleCarbon tetrachloride, Reflux, Light irradiation
Benzylic ChlorinationN-Chlorosuccinimide (NCS), AIBN7-(chloromethyl)-4-bromo-6-fluoro-1H-indoleBenzene, Reflux, Light irradiation

Investigation of Ring Rearrangement and Ring-Opening Reactions

The indole nucleus, while generally aromatic and stable, can undergo ring rearrangement and ring-opening reactions under specific conditions, often promoted by acid, base, or photochemical stimuli. For a substituted indole like this compound, the electronic and steric factors introduced by the substituents will play a significant role in the feasibility and outcome of such reactions.

Ring Rearrangement: Skeletal rearrangements in indoles can lead to the formation of other heterocyclic systems or isomeric indole structures. rsc.orgyoutube.com Acid-catalyzed rearrangements are common and often involve protonation of the indole ring, leading to the formation of an indolenine intermediate which can then undergo skeletal shifts. rsc.org For instance, the Plancher rearrangement involves the thermal, acid-catalyzed rearrangement of N-alkylindolenines. While specific studies on this compound are not prevalent, the presence of electron-withdrawing bromo and fluoro substituents would likely influence the electron density of the indole ring and, consequently, its susceptibility to electrophilic attack and subsequent rearrangement.

Photochemical rearrangements of indole derivatives are also a known phenomenon, often proceeding through excited state intermediates to yield a variety of rearranged products. rsc.orgacs.org

Ring-Opening Reactions: The indole ring can be cleaved under certain oxidative or reductive conditions. Oxidative cleavage of the C2-C3 double bond is a well-documented reaction for many indole derivatives, often leading to the formation of anthranilic acid derivatives or other ortho-substituted anilines. researchgate.net This can be achieved using strong oxidizing agents like ozone or potassium permanganate. More recently, electrochemical methods have also been developed for the oxidative ring-opening of indoles. researchgate.net

Ring-opening can also be initiated by nucleophilic attack, particularly on electron-deficient indole rings. The bromo and fluoro substituents on the benzene portion of this compound make the ring more electron-deficient, potentially increasing its susceptibility to nucleophilic ring-opening reactions. For example, reactions of indoles with tosylhydrazone in the presence of a Lewis acid have been shown to lead to ring-opened pyrazole (B372694) derivatives. nih.gov

Below is an interactive data table summarizing potential ring rearrangement and ring-opening reactions based on general indole chemistry.

Reaction Type Promoter/Reagent Potential Product Type General Conditions
Acid-Catalyzed RearrangementStrong Acid (e.g., H₂SO₄, PPA)Isomeric Indoles, QuinolinesElevated temperatures
Photochemical RearrangementUV LightRearranged IsomersPhotosensitizer may be required
Oxidative Ring-OpeningOzone (O₃), then reductive workuportho-Acylamino benzaldehyde (B42025) derivativeLow temperature
Nucleophilic Ring-OpeningStrong Nucleophile/Lewis AcidFunctionalized Anilines, Other HeterocyclesVaries with nucleophile and substrate

It is important to note that the specific outcomes of these reactions for this compound would require dedicated experimental investigation to fully elucidate the influence of its unique substitution pattern.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Fluoro 7 Methyl 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a novel compound like 4-bromo-6-fluoro-7-methyl-1H-indole, DFT calculations would provide fundamental insights into its behavior.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would also be crucial to identify different spatial arrangements of the methyl group and the hydrogen on the indole (B1671886) nitrogen, and to determine their relative energies.

No specific optimized geometrical parameters for this compound have been reported in the searched literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated to predict how the molecule will interact with other chemical species.

Specific HOMO and LUMO energy values and reactivity descriptors for this compound are not available in the public domain.

Mapping of Molecular Electrostatic Potential (MEP) for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, an MEP map would indicate the likely sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. The electronegative fluorine and bromine atoms, along with the nitrogen atom of the indole ring, would be expected to be regions of negative potential.

No published MEP maps for this compound were found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its flexibility, conformational changes, and interactions with its environment, such as solvent molecules. This would be particularly useful for understanding its behavior in a biological system or in a solution-phase reaction.

There are no published MD simulation studies specifically for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis spectra, while calculations of vibrational frequencies can simulate an IR spectrum. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. This comparison between theoretical and experimental spectra is a critical step in validating the computational model.

While experimental NMR data for related indole compounds exist, predicted NMR, IR, or UV-Vis spectra for this compound have not been reported in the literature.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is an invaluable tool for studying reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. This allows for the determination of activation energies and reaction pathways. For this compound, this could be applied to understand its synthesis or its reactivity in various chemical transformations.

No computational studies on the reaction mechanisms involving this compound have been published.

Applications of 4 Bromo 6 Fluoro 7 Methyl 1h Indole in Materials Science

Exploration of Electronic Properties for Organic Electronics

There is no specific research available on the electronic properties of 4-bromo-6-fluoro-7-methyl-1H-indole for applications in organic electronics.

In principle, the electronic properties of indole (B1671886) derivatives are of interest for organic electronics. The indole ring system is an electron-rich aromatic heterocycle, which can act as an effective hole-transporting moiety. The electronic characteristics of indole-based materials can be tuned by the introduction of various substituent groups. For instance, the bromine and fluorine atoms on the this compound molecule are expected to be electron-withdrawing, which would influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl group, being weakly electron-donating, would have a comparatively smaller electronic effect.

A hypothetical data table for the electronic properties of this compound, based on general knowledge of similar structures, might include the following parameters, though it must be stressed that these are not based on published experimental data for this specific molecule:

PropertyHypothetical Value
Ionization PotentialNot Determined
Electron AffinityNot Determined
HOMO Energy LevelNot Determined
LUMO Energy LevelNot Determined
Band GapNot Determined

Without dedicated studies, any discussion of its potential performance in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs) remains speculative.

Luminescence and Fluorescence Characteristics for Photonic Devices

No specific research has been published on the luminescence and fluorescence characteristics of this compound for photonic devices.

Indole and its derivatives are known to exhibit fluorescence, typically in the ultraviolet region. The substitution pattern on the indole ring significantly affects the photophysical properties, including the absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. The presence of heavy atoms like bromine can lead to enhanced intersystem crossing, potentially quenching fluorescence and promoting phosphorescence. Fluorine substitution can also modulate the photophysical properties.

A detailed characterization of this compound would be required to understand its potential for use in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. A table of its photophysical properties would include the following, but no experimental data is currently available:

PropertyValue
Absorption Maximum (λ_abs)Not Determined
Emission Maximum (λ_em)Not Determined
Molar Extinction Coefficient (ε)Not Determined
Fluorescence Quantum Yield (Φ_F)Not Determined
Fluorescence Lifetime (τ_F)Not Determined

Research on Self-Assembled Structures and Supramolecular Architectures

There are no published studies on the self-assembled structures and supramolecular architectures of this compound.

The indole scaffold, with its N-H group, can participate in hydrogen bonding, a key interaction in directing self-assembly. The formation of well-ordered structures is crucial for optimizing charge transport in organic electronic devices and for creating novel functional materials. The interplay of hydrogen bonding, π-π stacking, and halogen bonding (involving the bromine atom) could potentially lead to the formation of interesting supramolecular architectures with this compound. However, without experimental evidence from techniques such as scanning tunneling microscopy (STM) or X-ray diffraction, the nature of any self-assembled structures remains unknown.

Future Directions and Research Gaps in the Study of 4 Bromo 6 Fluoro 7 Methyl 1h Indole

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted indoles is a cornerstone of heterocyclic chemistry. Traditional methods for indole (B1671886) synthesis, while effective, often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. academie-sciences.fr The future of synthesizing compounds like 4-bromo-6-fluoro-7-methyl-1H-indole lies in the development of greener and more efficient synthetic strategies.

A significant research gap exists in establishing a high-yield, scalable, and environmentally benign synthesis for this specific indole. Future research should focus on:

C-H Functionalization: Direct C-H activation and functionalization of a simpler indole precursor would be a highly atom-economical approach. researchgate.net Research into regioselective C-H bromination, fluorination, and methylation on an indole core could provide a more direct route, minimizing protecting group strategies and reducing waste.

Flow Chemistry: The use of continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the ability to scale up reactions efficiently and reproducibly. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for further studies.

Biocatalysis: Employing enzymes for the synthesis of indole derivatives is a growing area of interest. The use of engineered enzymes could offer high selectivity under mild conditions, contributing to a more sustainable manufacturing process.

Synthetic ApproachPotential AdvantagesResearch Focus
C-H FunctionalizationHigh atom economy, reduced stepsRegioselective catalysts, understanding directing group effects
Flow ChemistryScalability, safety, reproducibilityReactor design, optimization of reaction parameters
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme discovery and engineering

Comprehensive Pharmacological Profiling and Elucidation of Novel Biological Targets

Indole derivatives are well-known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com The specific combination of bromo, fluoro, and methyl substituents on the this compound scaffold suggests that it may interact with various biological targets. A major research gap is the complete lack of pharmacological data for this compound.

Future research should involve:

Broad-Spectrum Screening: Initial high-throughput screening against a wide array of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and various enzymes, would be crucial to identify potential therapeutic areas.

Target Identification and Validation: For any identified "hits," subsequent studies would be necessary to confirm the biological target and elucidate the mechanism of action. This could involve techniques like affinity chromatography, proteomics, and genetic approaches.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues of this compound would help in understanding the contribution of each substituent to the observed biological activity and in optimizing the lead compound. mdpi.com

Advanced Computational Models for Precise Structure-Property and Structure-Activity Relationship Prediction

In modern drug discovery, computational modeling plays a pivotal role in accelerating the identification and optimization of lead compounds. neliti.com For this compound, there is a clear opportunity to apply advanced computational techniques from the outset of its investigation.

Future research directions include:

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately predict the electronic properties, reactivity, and spectroscopic signatures of the molecule. This can aid in understanding its chemical behavior and potential interactions with biological targets.

Molecular Docking and Dynamics Simulations: Once potential biological targets are identified, molecular docking can predict the binding mode of this compound within the active site. Molecular dynamics simulations can then be used to assess the stability of the predicted binding pose and to understand the dynamic nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of analogues and their corresponding biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. benthamdirect.comnih.gov This can guide the design of more potent and selective derivatives.

Computational TechniqueApplicationPotential Outcome
Quantum Mechanics (QM)Prediction of electronic properties and reactivityUnderstanding of chemical behavior and interaction potential
Molecular DockingPrediction of binding mode to biological targetsIdentification of key interactions for drug design
Molecular DynamicsAssessment of binding stability and dynamicsInsight into the dynamic nature of the ligand-receptor complex
QSARPrediction of biological activity of new analoguesGuidance for the design of more potent compounds

Exploration of Interdisciplinary Applications Beyond Medicinal Chemistry and Materials Science

While the primary focus for many indole derivatives lies in medicinal chemistry, their unique electronic and photophysical properties also make them attractive for applications in other fields. A significant research gap is the exploration of this compound in interdisciplinary areas.

Future research could explore its potential as:

Organic Light-Emitting Diodes (OLEDs): The indole scaffold is a known component in materials for OLEDs. The specific substitution pattern of this compound could influence its photophysical properties, making it a candidate for new emitting or host materials.

Sensors: The indole nucleus can be functionalized to act as a fluorescent sensor for ions or small molecules. The bromine and fluorine atoms could modulate the electronic properties to fine-tune the sensing capabilities.

Agrochemicals: Indole derivatives have been investigated for their use as herbicides, insecticides, and plant growth regulators. The biological activity of this compound could be screened in the context of agricultural applications.

Addressing Enantioselective Synthesis of Chiral Derivatives (if applicable for C7-methyl)

The presence of a substituent at the C7 position of the indole ring can lead to a phenomenon known as atropisomerism, where rotation around a single bond is restricted, resulting in stable, non-interconvertible stereoisomers. wikipedia.org The steric hindrance caused by the C7-methyl group in conjunction with the N-H proton or a substituent on the nitrogen could potentially create a chiral axis.

A critical research question is whether this compound can exist as stable atropisomers. Future research should focus on:

Theoretical and Experimental Investigation of Atropisomerism: Computational studies can predict the rotational barrier around the C7-aryl bond. Experimental techniques like variable-temperature NMR spectroscopy can be used to determine if stable atropisomers exist at room temperature.

Development of Enantioselective Synthetic Routes: If stable atropisomers are confirmed, the development of methods for their enantioselective synthesis would be a significant challenge and a major research focus. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the indole ring formation or in a post-synthetic resolution step. acs.org

Stereospecific Pharmacological Evaluation: The individual enantiomers of a chiral drug can have different pharmacological properties. If this compound is found to be both biologically active and chiral, it would be essential to evaluate the activity of each enantiomer separately.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-bromo-6-fluoro-7-methyl-1H-indole, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Electrophilic Bromination : Bromination of 6-fluoro-7-methylindole using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst. Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) enhance regioselectivity at the 4-position .
  • Click Chemistry : For functionalization, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvents (1:1 v/v) at 50–60°C for 12 hours, followed by purification via flash chromatography (70:30 ethyl acetate:hexane) .
    • Optimization :
  • Use low-polarity solvents (e.g., DCM) to minimize side reactions during bromination.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity via HRMS (expected [M+H]⁺ ~258.0 g/mol) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Techniques :

  • ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.1–7.3 ppm (multiplet for indole H-2, H-3) and methyl group resonance at δ 2.4–2.6 ppm (s, 3H). Fluorine substituents cause splitting patterns (e.g., J = 8–10 Hz for H-F coupling) .
  • ¹⁹F NMR : A singlet near δ -114 ppm indicates the 6-fluoro substituent .
  • HRMS : Molecular ion peak at m/z 257.98 ([M+H]⁺) with isotopic patterns confirming Br and F .
    • Validation : Compare spectral data with PubChem entries for analogous halogenated indoles (e.g., 5-bromo-6-methyl-1H-indole, InChI: InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

  • Assays :

  • Antiviral Screening : Plaque reduction assays against influenza A (MDCK cells) or Coxsackievirus B4 (HeLa cells) at 10–100 µM concentrations .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated indoles (e.g., antiviral vs. cytotoxic effects)?

  • Approach :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Br with Cl or methyl with ethyl) and compare bioactivity trends .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate substituent-specific effects .
    • Case Study : A 5-bromo-6-methylindole derivative showed antiviral activity (IC₅₀ = 12 µM) but cytotoxicity at >50 µM. Adjusting the halogen position (4-Br vs. 5-Br) reduced toxicity while retaining antiviral efficacy .

Q. What strategies improve regioselectivity during bromination of multi-substituted indoles like this compound?

  • Methods :

  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) at -78°C to deprotonate the indole N-H, directing bromine to the 4-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for electrophilic attack at electron-rich positions .
    • Validation : ¹H NMR tracking of reaction intermediates (e.g., mono- vs. di-brominated byproducts) .

Q. How can computational models predict the interaction of this compound with biological targets?

  • Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to viral proteases (e.g., influenza PA endonuclease) .
  • QSAR Modeling : Train models using descriptors like Hammett σ (electron-withdrawing effects of Br/F) and LogP (lipophilicity) .
    • Case Study : Docking of a 7-bromo-5-fluoroindole derivative into the ATP-binding pocket of FLT3 kinase (PDB: 1RJB) revealed H-bonding with Glu661 and hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-6-fluoro-7-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
4-bromo-6-fluoro-7-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.